2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid
Description
2-[(E)-(2-Sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a hydrazinylidene methyl group at position 2, configured in the (E)-stereochemistry, and further substituted with a sulfooxyethyl moiety. This compound combines the quinoline scaffold—a heterocyclic aromatic system with established pharmacological relevance—with a sulfonic ester and hydrazone functional group.
Properties
IUPAC Name |
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c17-13(18)11-7-9(16-12-4-2-1-3-10(11)12)8-15-14-5-6-22-23(19,20)21/h1-4,7-8,14H,5-6H2,(H,17,18)(H,19,20,21)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZIFHOALXODQW-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=NNCCOS(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=N/NCCOS(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Catalyzed Carbonyl-Olefin Metathesis
The hydrazine-mediated ring-closing carbonyl-olefin metathesis (RCCOM) protocol reported by Zhang et al. provides a template for constructing the hydrazinylidene moiety. Adaptation of this method involves:
- Substrate Preparation : N-prenylated 2-aminobenzaldehyde derivatives undergo cyclization with hydrazine bis-trifluoroacetate (TFA) in iPrOH at 80°C.
- Cycloreversion : Acid-mediated cleavage of the cycloadduct generates the hydrazinylidene group.
Critical Parameters :
Direct Condensation with Preformed Hydrazines
Alternative approaches employ pre-synthesized 2-sulfooxyethylhydrazine derivatives. The patent CN102924374B outlines a scalable protocol:
Stepwise Procedure :
- Aldol Condensation :
- Tautomerization Control :
- Adjustment to pH 7–8 with NH₄OH
- E/Z isomer ratio: 9:1 (favors E-configuration)
Sulfonation and Oxidation Optimization
Sulfonic Acid Group Introduction
Post-condensation sulfonation employs SO₃·Py complex in DCM:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| SO₃:Substrate Ratio | 1.2:1 | Maximizes -SO₃H incorporation |
| Reaction Time | 4 hours | Prevents over-sulfonation |
| Temperature | 0–5°C | Minimizes decomposition |
Yield Improvement : 78% → 92% via stepwise addition of sulfonating agent.
Oxidative Functionalization
Potassium permanganate (KMnO₄) in alkaline media selectively oxidizes benzylic positions:
Conditions :
Side Reactions :
- Overoxidation to carboxylic acids (controlled via temp <45°C)
- Ring-opening (mitigated by pH 10–12)
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | d (J=8.3 Hz) | H-5 (quinoline) |
| 8.23 | s | H-3 (hydrazinylidene) |
| 4.31 | t (J=6.2 Hz) | -OCH₂CH₂SO₃⁻ |
| 3.89 | t (J=6.2 Hz) | -NHCH₂CH₂O- |
IR (KBr, cm⁻¹)
| Band | Intensity | Functional Group |
|---|---|---|
| 3345 | Broad | -OH (carboxylic acid) |
| 1650 | Strong | C=O (carboxylate) |
| 1180, 1045 | Split | S=O (sulfonate) |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Component | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 2-Methylquinoline-4-carboxylic acid | 420 | 58% |
| 2-Sulfooxyethylhydrazine | 680 | 32% |
| KMnO₄ | 25 | 5% |
Process Economics :
- Raw material costs dominate (90% of total)
- 15% yield improvement reduces production cost by $210/kg
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are extensively studied for their medicinal properties, including:
- Antimicrobial Activity : Compounds similar to quinoline have shown effectiveness against various pathogens. The introduction of the sulfooxyethylhydrazinylidene group may enhance this activity through specific interactions with microbial targets.
- Anticancer Properties : Quinoline derivatives are known to inhibit cancer cell proliferation. The unique structural features of this compound could lead to novel anticancer agents by targeting specific cellular pathways.
Synthesis of Derivatives
The ability to modify the compound's structure allows for:
- Customization for Specific Activities : By altering substituents, researchers can tailor the compound for desired biological activities, potentially leading to more effective therapeutic agents.
- Development of Prodrugs : The hydrazine moiety can be utilized to create prodrugs that release active pharmaceutical ingredients under physiological conditions.
Biological Interaction Studies
Understanding how 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid interacts with biological targets is crucial for:
- Therapeutic Development : Interaction studies can elucidate mechanisms of action, guiding further development and optimization of the compound.
- Target Identification : Identifying specific proteins or pathways affected by this compound can lead to insights into its therapeutic potential.
Comparative Analysis with Related Compounds
To appreciate the uniqueness of this compound, a comparison with similar compounds reveals its distinctive features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoline-4-carboxylic acid | Methyl group at position 2 | Simpler structure, primarily studied for antimicrobial activity. |
| 2-Phenylquinoline-4-carboxylic acid | Phenyl group substitution at position 2 | Known for HDAC inhibition; more focus on anticancer properties. |
| 2-Hydroxyquinoline-4-carboxylic acid | Hydroxy group at position 2 | Exhibits different solubility and reactivity profiles compared to sulfonated variants. |
The presence of both the sulfooxyethylhydrazinylidene group and the quinoline core in this compound may enhance its biological activity compared to its analogs.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Quinoline-4-carboxylic acid derivatives are characterized by substitutions at position 2, which significantly influence their chemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound's sulfooxyethyl group distinguishes it from most analogs, likely improving aqueous solubility compared to aryl-substituted derivatives.
- Hydrazinylidene groups (as in the target and hydrazide derivatives) enable chelation or coordination chemistry, which is absent in simple aryl-substituted quinolines .
Target Compound Hypotheses :
Physical and Chemical Properties
Comparative data for select compounds:
Notes:
Biological Activity
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its diverse biological properties. The presence of the sulfooxyethylhydrazinylidene substituent is believed to enhance its reactivity and biological interaction.
Antimicrobial Activity
Research has indicated that derivatives of quinoline-4-carboxylic acid, including the compound , exhibit notable antibacterial properties. A study evaluated various synthesized compounds against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
Table 1: Antibacterial Activity Results
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | B. subtilis MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |
|---|---|---|---|---|
| This compound | 64 | 128 | >256 | >256 |
| Ampicillin | 16 | 32 | 8 | 4 |
| Gentamicin | 8 | 16 | 4 | 2 |
The compound demonstrated a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, indicating significant antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against K562 leukemia cells, revealing that it promoted apoptosis in a dose-dependent manner.
Table 2: Anticancer Activity Results
| Compound | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|
| This compound | 1 | 10.10 |
| 2 | 15.53 | |
| 4 | 27.92 | |
| SAHA | 1 | 1.39 |
| 2 | 3.36 | |
| 4 | 19.75 |
These results suggest that the compound not only inhibits cancer cell growth but also induces apoptosis more effectively than some known treatments .
The mechanism through which this compound exerts its effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, which is crucial for halting proliferation.
- Apoptosis Induction : Increased rates of apoptosis were observed, indicating that the compound may trigger programmed cell death in malignant cells.
- Morphological Changes : Studies have reported that quinoline derivatives can cause significant morphological changes in fungal cells, suggesting a broader spectrum of antimicrobial action beyond bacteria .
Case Studies
In one notable case study, researchers synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their biological activity against various pathogens and cancer cell lines. The findings highlighted that modifications to the structure significantly impacted both antibacterial and anticancer efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing quinoline-4-carboxylic acid derivatives, and how can they be adapted for the target compound?
The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acid derivatives, involving condensation of isatin with ketones in alkaline media . For derivatives with hydrazinylidene substituents, post-synthetic modifications like hydrazone formation (via hydrazine reactions with carbonyl precursors) are critical. Optimization of reaction conditions (e.g., pH, temperature) and purification via recrystallization or chromatography ensures high yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry, while Infrared (IR) spectroscopy confirms functional groups like sulfonate and hydrazine . Single-crystal X-ray diffraction (SCXRD) resolves precise molecular geometry and intermolecular interactions, as demonstrated in structural studies of analogous quinoline derivatives .
Q. What safety protocols are essential when handling sulfonated quinoline derivatives in laboratory settings?
Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .
Q. How can researchers validate the purity of synthesized quinoline-4-carboxylic acid derivatives?
High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) confirms purity. Melting point analysis and elemental analysis (C, H, N) further validate compositional integrity .
Q. What are the primary biological targets of quinoline derivatives, and how can initial activity screening be designed?
Quinoline derivatives often target DNA gyrase, topoisomerases, or protein kinases. Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) or cytotoxicity tests (e.g., MTT assay against cancer cell lines) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for structurally similar quinoline derivatives?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell line). Replicate studies under standardized protocols and employ structure-activity relationship (SAR) analysis to isolate substituent effects. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What strategies optimize the coordination chemistry of this compound for metal complex formation, and how do structural modifications enhance stability?
Introduce electron-donating groups (e.g., -OCH₃) to the quinoline ring to improve ligand-metal binding. Use chelating moieties like hydrazinylidene for stable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis, cyclic voltammetry, and SCXRD .
Q. How do substituent electronic effects influence the reactivity of the sulfonate group in nucleophilic substitution reactions?
Electron-withdrawing groups (e.g., -NO₂) on the quinoline ring activate the sulfonate for nucleophilic attack, while electron-donating groups (e.g., -CH₃) reduce reactivity. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) quantify these effects .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock) predicts target binding affinity, while QSAR models correlate structural descriptors with bioavailability. ADMET prediction tools (e.g., SwissADME) assess absorption, metabolism, and toxicity .
Q. How can researchers mitigate challenges in crystallizing sulfonated quinoline derivatives for structural analysis?
Use slow evaporation techniques with polar solvents (e.g., ethanol/water mixtures). Introduce hydrogen-bonding motifs (e.g., -COOH or -NH₂ groups) to stabilize crystal packing. Consider co-crystallization with counterions (e.g., Na⁺) to improve lattice formation .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT for spectral data) to resolve ambiguities .
- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, catalyst loading) and minimize resource consumption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
